molecular formula C18H26O4 B8085647 1,2-Benzenedicarboxylic acid, 1,2-bis(2-methylbutyl) ester CAS No. 68951-39-3

1,2-Benzenedicarboxylic acid, 1,2-bis(2-methylbutyl) ester

Cat. No.: B8085647
CAS No.: 68951-39-3
M. Wt: 306.4 g/mol
InChI Key: MZLKGKRQKLIVBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ubiquity in Industrial Effluent Discharges and Wastewater Treatment Challenges

1,2-Benzenedicarboxylic acid bis(2-methylbutyl) ester is frequently detected in industrial effluents, particularly from plastics manufacturing and chemical processing facilities. Its high solubility in organic solvents and moderate water solubility (estimated <10 mg/L) facilitate its entry into wastewater streams. In municipal sewage treatment plants (STPs), removal efficiencies for phthalates vary significantly based on alkyl chain length and branching. For example, while dimethyl phthalate (DMP) exhibits >90% removal in activated sludge systems, longer-chain analogs like di(2-ethylhexyl) phthalate (DEHP) show <60% removal due to adsorption onto sludge.

Table 1: Comparative Removal Efficiencies of Phthalates in Wastewater Treatment

Phthalate log Kow Removal Efficiency (%) Primary Removal Mechanism
Dimethyl phthalate 1.60 92–98 Biodegradation
Diethyl phthalate 2.42 85–90 Biodegradation
Dibutyl phthalate 4.45 70–80 Adsorption + biodegradation
Di(2-methylbutyl) phthalate ~5.2* 65–75 Adsorption
DEHP 7.60 50–60 Adsorption

*Estimated from structural analogs.

The compound’s branched 2-methylbutyl groups reduce biodegradation rates compared to linear-chain phthalates, as steric hindrance limits enzymatic hydrolysis. Advanced treatment processes, such as ozonation and activated carbon filtration, improve removal but are energy-intensive and rarely implemented at scale.

Partitioning Behavior in Aquatic-Terrestrial Interface Ecosystems

The environmental partitioning of 1,2-benzenedicarboxylic acid bis(2-methylbutyl) ester is governed by its hydrophobicity (log Kow ≈5.2) and organic carbon affinity. In aquatic systems, >80% partitions into sediments or suspended particulate matter, while <20% remains dissolved. This behavior mirrors diisobutyl phthalate (DIBP, log Kow 4.11), which exhibits sediment-water distribution coefficients (Kd) of 10^3–10^4 L/kg.

Table 2: Partitioning Coefficients of Select Phthalates

Phthalate log Kow Koc (L/kg) Sediment Half-Life (days)
Diethyl phthalate 2.42 1,200 30–60
Di(2-methylbutyl) phthalate 5.2 8,500 120–180
DEHP 7.60 15,000 >365

Data derived from.

In terrestrial ecosystems, the compound’s affinity for organic matter (Koc ≈8,500 L/kg) results in accumulation in agricultural soils amended with contaminated biosolids. Field studies demonstrate half-lives of 120–180 days in aerobic soils, with degradation products including mono(2-methylbutyl) phthalate and phthalic acid. Anaerobic conditions in wetlands or flooded soils prolong persistence to >1 year, enhancing leaching risks to groundwater.

Properties

IUPAC Name

bis(2-methylbutyl) benzene-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O4/c1-5-13(3)11-21-17(19)15-9-7-8-10-16(15)18(20)22-12-14(4)6-2/h7-10,13-14H,5-6,11-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZLKGKRQKLIVBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)COC(=O)C1=CC=CC=C1C(=O)OCC(C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70628634
Record name Bis(2-methylbutyl) benzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70628634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68951-39-3, 42925-80-4
Record name 1,2-Benzenedicarboxylic acid, C4-13-branched alkyl esters
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bis(2-methylbutyl) benzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70628634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Benzenedicarboxylic acid, C4-13-branched alkyl esters
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.066.487
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-methylbutyl) benzene-1,2-dicarboxylate typically involves the esterification of phthalic anhydride with 2-methylbutanol. The reaction is catalyzed by acidic catalysts such as sulfuric acid or non-acidic catalysts like titanate . The esterification process involves heating the reactants under reflux conditions, followed by neutralization, washing, and purification to obtain the final product .

Industrial Production Methods: In industrial settings, the production of bis(2-methylbutyl) benzene-1,2-dicarboxylate follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then subjected to various purification steps, including distillation and filtration, to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1,2-Benzenedicarboxylic acid, 1,2-bis(2-methylbutyl) ester can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

DIBP is widely used as a plasticizer in the production of flexible plastics and resins. Its ability to enhance the flexibility and durability of materials makes it a preferred choice in manufacturing various plastic products. The compound's low volatility and good thermal stability contribute to its effectiveness as a plasticizer .

Biology

In biological research, DIBP has been studied for its toxicological effects on cellular processes. Research indicates that it may disrupt endocrine functions and affect reproductive health in various organisms. Studies have shown that DIBP can induce apoptosis in certain cell lines, raising concerns about its safety in consumer products .

Medicine

DIBP is being investigated for its antiproliferative properties against cancer cell lines such as human osteosarcoma and neuroblastoma. Preliminary findings suggest that DIBP may inhibit cell growth and induce apoptosis in these cancer cells, presenting potential therapeutic avenues for further exploration .

Industrial Applications

DIBP is utilized in the manufacturing of various consumer products, including:

  • Toys
  • Food Packaging
  • Medical Devices

The compound's flexibility and compatibility with other materials make it suitable for these applications. However, regulatory scrutiny regarding its safety has led to increased interest in finding safer alternatives .

Case Study 1: Toxicological Assessment

A study conducted by the European Chemicals Agency (ECHA) assessed the reproductive toxicity of DIBP. The findings indicated that exposure to DIBP could lead to adverse developmental outcomes in animal models. This study underscores the importance of evaluating the safety of plasticizers used in consumer products .

Case Study 2: Anticancer Activity

Research published in Cancer Letters explored the effects of DIBP on neuroblastoma cells. The study demonstrated that DIBP significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways, suggesting its potential role as an anticancer agent .

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Environmental Persistence : DEHP and DINP are frequently detected in waste plastics and soil, highlighting their environmental persistence .
  • Data Gaps : The hypothetical 2-methylbutyl ester lacks empirical studies on toxicity, biodegradation, and industrial performance.

Biological Activity

1,2-Benzenedicarboxylic acid, 1,2-bis(2-methylbutyl) ester, commonly known as diisobutyl phthalate (DIBP), is an organic compound with the formula C16H22O4C_{16}H_{22}O_{4}. It is a colorless liquid that is primarily used as a plasticizer in various industrial applications. This article explores the biological activity of DIBP, focusing on its cytotoxic effects on various cell lines and its potential therapeutic implications.

  • Molecular Weight : 278.34 g/mol
  • CAS Registry Number : 84-69-5
  • IUPAC Name : 1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester

Cytotoxicity Studies

Recent studies have demonstrated that DIBP exhibits significant cytotoxic effects against several cancer cell lines. The following table summarizes the findings from various research studies:

Cell Line GI50 (µM) IC50 (µg/mL) Effect
MG-63 (Osteosarcoma)37.53Not specifiedAntiproliferative
IMR-32 (Neuroblastoma)56.05Not specifiedAntiproliferative
A549 (Lung Cancer)47.12Not specifiedAntiproliferative
HepG2 (Liver Cancer)Not specified42Cytotoxicity
MCF-7 (Breast Cancer)Not specified100Cytotoxicity

These results indicate that DIBP has varying degrees of cytotoxicity across different cancer cell lines, with the highest sensitivity observed in MG-63 cells.

The cytotoxic mechanism of DIBP appears to involve interference with cellular functions such as apoptosis and cell cycle regulation. In a study investigating the effects of DIBP on MG-63 cells, morphological changes indicative of apoptosis were observed, suggesting that DIBP induces cell death through apoptotic pathways. The study highlighted the activation of p53 and cyclin-dependent kinase pathways as potential mechanisms by which DIBP exerts its effects on cancer cells .

Case Study 1: Anticancer Activity

A study conducted on the effects of DIBP on human osteosarcoma MG-63 cells revealed that treatment with DIBP resulted in a significant reduction in cell viability. The study utilized the MTT assay to measure cell proliferation and found that higher concentrations of DIBP led to increased cytotoxicity, supporting its potential role as an anticancer agent .

Case Study 2: Comparative Analysis

Another investigation compared the effects of DIBP with other phthalate esters on various cancer cell lines. It was found that while all tested phthalates exhibited some level of cytotoxicity, DIBP demonstrated superior efficacy against neuroblastoma and lung cancer cells, making it a candidate for further research in targeted cancer therapies .

Q & A

Basic Question: What spectroscopic methods are recommended for structural confirmation of this compound?

Methodological Answer:
Structural elucidation involves:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR identifies branching in the 2-methylbutyl groups (δ 0.8–1.5 ppm for methyl protons) and aromatic protons (δ 7.5–8.1 ppm).
    • 13C NMR confirms ester carbonyl signals (δ 165–170 ppm) and quaternary carbons in the branched alkyl chains.
  • Infrared Spectroscopy (IR): Strong absorption bands at ~1720 cm⁻¹ (C=O stretch) and ~1280–1100 cm⁻¹ (C-O ester vibrations).
  • Mass Spectrometry (MS): Molecular ion peak at m/z corresponding to the molecular weight (e.g., 278.34 g/mol for related diisobutyl phthalate ).

Basic Question: What are the challenges in synthesizing this ester with high yield?

Methodological Answer:
Key challenges and solutions:

  • Steric Hindrance: Use excess 2-methylbutanol and acid catalysis (e.g., H₂SO₄) to drive esterification to completion.
  • Purification: Fractional distillation under reduced pressure (e.g., boiling point ~445°C ) or preparative HPLC to separate isomers.
  • By-product Control: Monitor reaction progress via thin-layer chromatography (TLC) to minimize dialkyl ether by-products.

Advanced Question: How should researchers design experiments to assess environmental persistence under varying redox conditions?

Methodological Answer:
Follow OECD Guideline 308 with modifications:

  • Setup:
    • Aerobic: Use soil/water systems with O₂ headspace.
    • Anaerobic: Employ argon-purged reactors with nitrate or sulfate as electron acceptors.
  • Analytical Monitoring:
    • Quantify parent compound and metabolites via GC-MS/MS with a DB-5 column (e.g., Kovats retention index ~2485 ).
    • Measure half-life (t₁/₂) and first-order degradation constants.
  • Key Parameters: pH, organic carbon content, and microbial activity. Reference EPA’s data prioritization frameworks for ecotoxicology .

Advanced Question: How can contradictions in reported toxicity data across studies be resolved?

Methodological Answer:
Address discrepancies through:

  • Standardization: Adhere to OECD test guidelines (e.g., OECD 201 for algae, OECD 211 for Daphnia).
  • Meta-analysis: Use statistical tools to harmonize data from diverse models (e.g., fish, invertebrates) while controlling for variables like temperature and exposure duration.
  • Data Prioritization: Apply SWIFT Review filters to exclude non-relevant studies (e.g., analytical methods) and focus on high-quality in vivo/in vitro data .

Methodological Guidance: What GC-MS parameters optimize separation in complex matrices?

Methodological Answer:
Optimal GC-MS Conditions (Adapted from Related Esters):

Column TypeTemperature ProgramDetection ModeReference
DB-5 (30 m × 0.25 mm)50°C (2 min) → 300°C @ 5°C/minElectron Ionization (70 eV)
OV-101 (30 m × 0.2 mm)Isothermal @ 230°CKovats RI: 2494

Quantification: Use deuterated internal standards (e.g., d₄-DiBP) to correct matrix effects.

Advanced Question: How does alkyl chain branching influence physicochemical properties?

Methodological Answer:

  • LogP Prediction: Branched chains (e.g., 2-methylbutyl) reduce logP compared to linear analogs due to decreased molecular packing. Estimate via software (EPI Suite) or HPLC retention times.
  • Density and Viscosity: Measure using a pycnometer (density ~1.20 g/cm³ ) and rheometer. Correlate with molecular volume calculations.

Advanced Question: What strategies identify degradation intermediates in photolysis studies?

Methodological Answer:

  • High-Resolution MS (HRMS): Use Q-TOF instruments to detect hydroxylated or cleaved products (e.g., monoesters or phthalic acid).
  • Isotopic Labeling: Incorporate ¹³C in the aromatic ring to track fragmentation pathways.
  • Quantum Chemical Modeling: Predict reactive sites via DFT calculations (e.g., bond dissociation energies).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.